molecular formula C19H14Cl2N2O2 B2631347 5-chloro-1-(4-chlorobenzyl)-6-oxo-N-phenyl-1,6-dihydro-3-pyridinecarboxamide CAS No. 339024-55-4

5-chloro-1-(4-chlorobenzyl)-6-oxo-N-phenyl-1,6-dihydro-3-pyridinecarboxamide

Cat. No.: B2631347
CAS No.: 339024-55-4
M. Wt: 373.23
InChI Key: BRVRLMFONOMSQC-UHFFFAOYSA-N
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Description

5-chloro-1-(4-chlorobenzyl)-6-oxo-N-phenyl-1,6-dihydro-3-pyridinecarboxamide is a chemical compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridine ring substituted with chloro and phenyl groups, making it a subject of interest for researchers.

Scientific Research Applications

5-chloro-1-(4-chlorobenzyl)-6-oxo-N-phenyl-1,6-dihydro-3-pyridinecarboxamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1-(4-chlorobenzyl)-6-oxo-N-phenyl-1,6-dihydro-3-pyridinecarboxamide typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 4-chlorobenzyl chloride with a suitable pyridine derivative under basic conditions, followed by further functionalization to introduce the phenyl and chloro groups .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-chloro-1-(4-chlorobenzyl)-6-oxo-N-phenyl-1,6-dihydro-3-pyridinecarboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The chloro groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of 5-chloro-1-(4-chlorobenzyl)-6-oxo-N-phenyl-1,6-dihydro-3-pyridinecarboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-1-(4-chlorobenzyl)-6-oxo-N-phenyl-1,6-dihydro-3-pyridinecarboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-chloro-1-[(4-chlorophenyl)methyl]-6-oxo-N-phenylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2N2O2/c20-15-8-6-13(7-9-15)11-23-12-14(10-17(21)19(23)25)18(24)22-16-4-2-1-3-5-16/h1-10,12H,11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRVRLMFONOMSQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C(=C2)Cl)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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